molecular formula C22H25N3O4S B2479993 2-((2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 901240-53-7

2-((2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No. B2479993
M. Wt: 427.52
InChI Key: LXBXJYOVVSQFRI-UHFFFAOYSA-N
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Description

2-((2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BMIT-1" and is a member of the imidazole family.

Scientific Research Applications

COX Inhibitory Activity

  • Research by Ertas et al. (2022) synthesized derivatives of this compound and investigated their cyclooxygenase (COX) inhibitory activities. They found that compounds with a 4-methoxyphenyl group showed strong inhibitory activity on the COX-2 enzyme, with one compound exhibiting high selectivity (Ertas et al., 2022).

Corrosion Inhibition

  • Prashanth et al. (2021) synthesized new imidazole derivatives, including one closely related to the compound , using microwave irradiation. They explored the corrosion inhibition potential of these derivatives, finding significant inhibition efficiency (Prashanth et al., 2021).

Antibacterial Agents

  • Ramalingam et al. (2019) synthesized various derivatives as potential antibacterial agents. They found significant antibacterial activity in the compounds they tested (Ramalingam et al., 2019).

Imaging Applications

  • Gao et al. (2016) explored the synthesis of carbon-11-labeled derivatives for potential use in PET tracers for imaging certain enzymes (Gao et al., 2016).

Antimicrobial and Antioxidant Agents

  • Naraboli et al. (2017) designed and synthesized compounds with benzimidazole and benzothiazole moieties for antimicrobial and antioxidant activities. The compounds showed potent activity against bacteria and fungi and exhibited antioxidant activity (Naraboli et al., 2017).

Anticancer Agents

  • Evren et al. (2019) synthesized N-substituted thioacetamides and investigated their anticancer activity. They found that certain compounds showed high selectivity and apoptosis-inducing ability against cancer cell lines (Evren et al., 2019).

properties

IUPAC Name

2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBXJYOVVSQFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

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